An In-Depth Technical Guide to the Chemical Properties and Stability of Amphetamine Aspartate Monohydrate
An In-Depth Technical Guide to the Chemical Properties and Stability of Amphetamine Aspartate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphetamine Aspartate Monohydrate, a key component in several widely prescribed stimulant medications, presents a unique profile of chemical properties and stability considerations critical to drug development, formulation, and analytical characterization. This technical guide provides a comprehensive overview of its physicochemical characteristics, stability profile under various stress conditions, and methodologies for its accurate analysis. By synthesizing available data and established scientific principles, this document serves as an essential resource for researchers and professionals engaged in the pharmaceutical sciences.
Introduction: Understanding Amphetamine Aspartate Monohydrate
Amphetamine Aspartate Monohydrate is a salt form of amphetamine, a potent central nervous system (CNS) stimulant. It is a constituent of mixed amphetamine salts, including the widely known medication Adderall®, used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] The monohydrate designation indicates the presence of one molecule of water within the crystal lattice, which can significantly influence the salt's physical and chemical stability.[3]
This guide delves into the core chemical properties of Amphetamine Aspartate Monohydrate and its behavior under stress, providing insights crucial for formulation development, stability testing, and regulatory compliance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its successful development into a safe and effective drug product.
Chemical Structure and Molecular Formula
Amphetamine Aspartate Monohydrate is the hydrated salt formed from the reaction of amphetamine and aspartic acid.[3]
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Molecular Formula: C₁₃H₂₂N₂O₅[4]
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Molecular Weight: 286.32 g/mol [4]
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Structure: The ionic interaction between the basic amine group of amphetamine and the carboxylic acid groups of aspartic acid forms the salt. The single water molecule is incorporated into the crystal structure.
Physical Characteristics
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and formulation design. Amphetamine base is slightly soluble in water but soluble in organic solvents like ethanol.[5] As a salt, amphetamine aspartate monohydrate is expected to have higher aqueous solubility compared to the free base. The presence of the polar aspartate counter-ion and the water of hydration contribute to this increased solubility in aqueous media. However, specific quantitative solubility data for amphetamine aspartate monohydrate in various solvents is not widely published.
pKa
The pKa of the parent amphetamine molecule is approximately 9.9.[2] This indicates that amphetamine is a weak base. Its degree of ionization, and therefore its absorption and excretion, is highly dependent on the pH of the surrounding environment.[2][6] In acidic conditions, amphetamine will be predominantly in its ionized, more water-soluble form, while in alkaline conditions, the non-ionized, more lipid-soluble form will prevail.[6] This pH-dependent behavior is a critical consideration in both formulation design and understanding the pharmacokinetic profile of the drug.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂N₂O₅ | [4] |
| Molecular Weight | 286.32 g/mol | [4] |
| pKa (of Amphetamine) | ~9.9 | [2] |
| Appearance (General) | White to off-white crystalline solid | [2] |
Chemical Stability and Degradation Pathways
The stability of Amphetamine Aspartate Monohydrate is a critical quality attribute that can be influenced by various environmental factors, including temperature, humidity, light, and pH. Understanding its degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.
Forced Degradation Studies: An Overview
Forced degradation, or stress testing, is a crucial component of drug development that involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[7] The goal is to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods and helps in the design of a stable drug product.[7]
Typical stress conditions include:
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Hydrolysis: Exposure to acidic and basic conditions.
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Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.
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Photolysis: Exposure to light.
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Thermal Stress: Exposure to high temperatures.
Predicted Degradation Pathways of Amphetamine
While specific degradation studies on amphetamine aspartate monohydrate are not extensively published, the known reactivity of the amphetamine molecule allows for the prediction of its primary degradation pathways.
The amphetamine molecule is susceptible to oxidation. The primary amine group can be oxidized, and the aromatic ring can undergo hydroxylation.[8] Common oxidative degradation products can include phenylacetone and benzoic acid.[5] Studies have shown that amphetamine can be degraded by various oxidizing agents, including ozone and sodium hypochlorite.[9]
The stability of amphetamine in solution is influenced by pH. While amphetamine itself does not contain readily hydrolyzable functional groups, extreme pH conditions, especially when combined with elevated temperatures, can potentially lead to degradation. The stability of related compounds has been shown to be pH-dependent.[7]
Exposure to light, particularly UV radiation, can induce degradation of amphetamine. Studies on amphetamines in various matrices have demonstrated their susceptibility to photodegradation.[10][11] The exact photolytic degradation products can be complex and may involve reactions of the aromatic ring and the side chain.
At elevated temperatures, amphetamine can undergo thermal decomposition.[12] The degradation products can vary depending on the temperature and the presence of other substances.
Caption: Predicted degradation pathways of amphetamine under various stress conditions.
Analytical Methodologies for Stability Assessment
The development and validation of a stability-indicating analytical method is a regulatory requirement to ensure that the analytical procedure can accurately quantify the drug substance and resolve it from any degradation products or impurities.[13] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Principles of a Stability-Indicating HPLC Method
A stability-indicating HPLC method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[13] The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[13]
Recommended Protocol for a Forced Degradation Study
The following protocol outlines a general procedure for conducting a forced degradation study on Amphetamine Aspartate Monohydrate. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
4.2.1. Materials and Reagents
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Amphetamine Aspartate Monohydrate reference standard
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HPLC grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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Appropriate buffer solutions
4.2.2. Experimental Workflow
Caption: Experimental workflow for a forced degradation study of amphetamine aspartate monohydrate.
Step-by-Step Methodology:
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Preparation of Stock Solution: Prepare a stock solution of Amphetamine Aspartate Monohydrate in a suitable solvent (e.g., water or a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
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Acid Hydrolysis: Treat the stock solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
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Base Hydrolysis: Treat the stock solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature or with gentle heating for a defined period.
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Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.
-
Thermal Degradation:
-
Solid State: Expose the solid powder of Amphetamine Aspartate Monohydrate to dry heat (e.g., 80-100 °C) for a defined period.
-
Solution State: Heat the stock solution at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
-
Photolytic Degradation: Expose the stock solution and solid material to a light source that provides both UV and visible light, as specified in ICH guidelines.
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples, including an unstressed control, using a developed and validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is free from co-eluting impurities.
-
Calculate the mass balance to account for the parent drug and all degradation products.
-
If significant degradation is observed, further studies using techniques like LC-MS can be employed to identify and characterize the degradation products.
-
Conclusion
Amphetamine Aspartate Monohydrate, as a critical component of widely used pharmaceuticals, requires a thorough understanding of its chemical properties and stability profile. This guide has provided a framework for comprehending its physicochemical characteristics and a systematic approach to evaluating its stability through forced degradation studies. While specific experimental data for this particular salt monohydrate may be limited in publicly available literature, the principles and methodologies outlined herein provide a robust foundation for researchers and drug development professionals to ensure the quality, safety, and efficacy of drug products containing this active pharmaceutical ingredient. Further research into the specific degradation pathways and solid-state properties of Amphetamine Aspartate Monohydrate will continue to be of significant value to the pharmaceutical industry.
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